3,4-Dimethyl-2-pentylfuran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

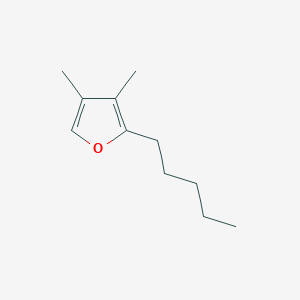

3,4-Dimethyl-2-pentylfuran, also known as this compound, is a useful research compound. Its molecular formula is C11H18O and its molecular weight is 166.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Properties and Structure

3,4-Dimethyl-2-pentylfuran is characterized by a five-membered aromatic ring (furan) with two methyl groups at positions three and four, and a pentyl substituent at position two. The unique structure of this compound influences its reactivity and interaction with biological systems.

Biological Activities

Research has indicated that this compound exhibits various biological activities:

- Antioxidant Properties : Similar to other furan compounds, it has shown potential as an antioxidant and radical scavenger. This property is particularly valuable in food science for improving the stability and shelf life of food products .

- Inhibitory Effects : Studies have demonstrated that related compounds can act as competitive inhibitors for enzymes such as horseradish peroxidase. For instance, 9-(3,4-dimethyl-5-pentyl-furan-2-yl) nonanoic acid was found to inhibit this enzyme effectively .

Analytical Applications

The compound's unique structure makes it a candidate for various analytical applications:

- Quantification Techniques : Advanced methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (UPLC/ESI/MS/MS) have been developed for the sensitive quantification of furan fatty acids in complex matrices such as food and biological samples. These methods allow for the detection of low concentrations of this compound and its derivatives .

- Derivatization Techniques : Derivatization methods enhance the detection sensitivity of furan compounds. For example, charge-reversal derivatization has been employed to improve the quantitation of furan fatty acids in human plasma .

Case Studies

- Food Science Application : A study focused on the antioxidant capacity of furan fatty acids, including this compound, demonstrated their effectiveness in reducing oxidative stress in lipid-rich food products. This application highlights the potential use of these compounds as natural preservatives .

- Pharmacological Research : Research into the inhibitory effects of furan derivatives on peroxidase enzymes has opened avenues for developing new pharmaceuticals that target oxidative stress-related diseases. The structure-activity relationship studies indicate that modifications to the furan ring can enhance inhibitory potency .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The furan ring undergoes EAS at positions activated by electron-donating groups. Substituent effects direct reactivity as follows:

| Reaction Type | Conditions | Major Product(s) | Regioselectivity Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ at 0–5°C | 5-Nitro-3,4-dimethyl-2-pentylfuran | Methyl groups deactivate C3/C4; C5 favored |

| Sulfonation | SO₃ in DCE | 5-Sulfo-3,4-dimethyl-2-pentylfuran | Similar regioselectivity to nitration |

| Halogenation (Cl/Br) | Cl₂/Br₂ in acetic acid | 5-Halo derivatives | Limited by steric hindrance from pentyl |

The pentyl chain’s bulkiness reduces reactivity at C2/C5 compared to simpler furans .

Oxidation Reactions

The furan ring and alkyl side chains are susceptible to oxidation:

Ring Oxidation

Side-Chain Oxidation

The pentyl group oxidizes to:

-

Pentanoic acid (via KMnO₄/H₂SO₄)

-

Ketones (via PCC/CH₂Cl₂).

Reduction Reactions

Hydrogenation targets the furan ring’s conjugated diene system:

Cycloaddition Reactions

The furan ring acts as a diene in Diels-Alder reactions:

Functionalization of Side Chains

The pentyl chain participates in radical and nucleophilic reactions:

Thermal and Photochemical Behavior

-

Thermal decomposition above 200°C yields CO, hydrocarbons, and furan fragments .

-

UV irradiation induces [4+4] cyclodimerization, forming bridged bicyclic structures .

Biological and Environmental Reactions

Properties

CAS No. |

71041-47-9 |

|---|---|

Molecular Formula |

C11H18O |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

3,4-dimethyl-2-pentylfuran |

InChI |

InChI=1S/C11H18O/c1-4-5-6-7-11-10(3)9(2)8-12-11/h8H,4-7H2,1-3H3 |

InChI Key |

YZDOLIFUHOBZGC-UHFFFAOYSA-N |

SMILES |

CCCCCC1=C(C(=CO1)C)C |

Canonical SMILES |

CCCCCC1=C(C(=CO1)C)C |

Synonyms |

3,4-Dimethyl-2-pentylfuran; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.